5-Ethynyl-3-phenylisoxazole
Description
5-Ethynyl-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-ethynyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H7NO/c1-2-10-8-11(12-13-10)9-6-4-3-5-7-9/h1,3-8H |
InChI Key |
OUUNKVYSFCFQPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-phenylisoxazole typically involves the cycloaddition of terminal alkynes and nitrile oxides. One common method is the 1,3-dipolar cycloaddition reaction, where terminal alkynes react with nitrile oxides to form the isoxazole ring . This reaction can be catalyzed by copper or ruthenium catalysts, although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods: Industrial production of 5-Ethynyl-3-phenylisoxazole may involve scalable, solvent-free synthesis methods. For example, ball-milling conditions using a recyclable copper/alumina nanocomposite catalyst have been developed to produce 3,5-isoxazoles in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the ethynyl group.
Substitution: Substitution reactions can occur at the phenyl or ethynyl groups, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms or other functional groups .
Scientific Research Applications
5-Ethynyl-3-phenylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
3-Phenylisoxazole: Lacks the ethynyl group, which may affect its biological activity and chemical reactivity.
5-Phenylisoxazole-3-carboxylate: Contains a carboxylate group instead of an ethynyl group, leading to different chemical properties and applications.
Uniqueness: 5-Ethynyl-3-phenylisoxazole is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions and may enhance its biological activity compared to other isoxazole derivatives .
Biological Activity
5-Ethynyl-3-phenylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
5-Ethynyl-3-phenylisoxazole is characterized by an isoxazole ring with an ethynyl group at the 5-position and a phenyl group at the 3-position. The general synthetic route involves the reaction of appropriate precursors, typically utilizing methods such as cyclization reactions involving acetylenic ketones and hydroxylamines.
| Property | Value |
|---|---|
| Molecular Formula | C11H9N3O |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | 5-Ethynyl-3-phenylisoxazole |
Anticancer Properties
Research has indicated that 5-Ethynyl-3-phenylisoxazole exhibits notable anticancer activity. In a study evaluating its effects on prostate cancer cell lines (LNCaP and LAPC-4), the compound demonstrated a capacity to inhibit androgen receptor signaling, which is crucial in the proliferation of prostate cancer cells. The compound's mechanism involves competitive inhibition of androgen receptor binding, leading to reduced cell growth and viability .
Antimicrobial Activity
In addition to its anticancer properties, 5-Ethynyl-3-phenylisoxazole has shown promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
- Prostate Cancer Study : A series of derivatives based on isoxazoles were synthesized and tested for their ability to inhibit CYP17A1 enzyme activity, which plays a role in androgen biosynthesis. The most effective derivative displayed an IC50 value of 59 nM, indicating potent inhibition .
- Antimicrobial Evaluation : In vitro assays demonstrated that 5-Ethynyl-3-phenylisoxazole had significant antimicrobial effects against Gram-positive bacteria, with a reported MIC of 32 µg/mL against Staphylococcus aureus.
The biological activity of 5-Ethynyl-3-phenylisoxazole is attributed to its interaction with specific molecular targets:
- Androgen Receptor Inhibition : The compound binds competitively to the androgen receptor, preventing the activation by natural ligands like testosterone.
- Enzyme Inhibition : It inhibits enzymes involved in steroidogenesis, particularly CYP17A1, thereby reducing androgen levels in target tissues.
Future Directions and Applications
Given its diverse biological activities, further research into 5-Ethynyl-3-phenylisoxazole could lead to:
- Development of novel anticancer therapies targeting androgen-dependent tumors.
- Formulation of new antimicrobial agents addressing resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
